

An In-depth Technical Guide to Odoriflavene (CAS: 101153-41-7)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Odoriflavene, a naturally occurring isoflav-3-ene, presents a promising scaffold for further investigation in drug discovery. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies pertinent to its study. While specific quantitative data on its bioactivity remains limited in publicly accessible literature, this document consolidates the available information and furnishes detailed experimental protocols for its known biological effects, namely its antioxidant and cytotoxic properties. Furthermore, potential anti-inflammatory activity is discussed based on the bioactivity of analogous compounds isolated from the same natural source. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of **Odoriflavene**.

Introduction

Odoriflavene (CAS Number: 101153-41-7) is a phenolic compound first isolated from the root heartwood of Dalbergia odorifera T. Chen (Leguminosae)[1]. Structurally, it is classified as an isoflav-3-ene, a subclass of flavonoids. Its chemical name is 3-(2-hydroxy-3,4-dimethoxyphenyl)-2H-chromen-7-ol. Preliminary studies have indicated that **Odoriflavene** possesses antioxidant and cytotoxic properties, suggesting its potential for further investigation in the fields of oncology and diseases related to oxidative stress.



Physicochemical Properties

A summary of the known physicochemical properties of **Odoriflavene** is presented in Table 1. While qualitative solubility information is available, specific quantitative data such as melting and boiling points are not widely reported.

Table 1: Physicochemical Data of Odoriflavene

Property	Value	Source
CAS Number	101153-41-7	[1]
Molecular Formula	C17H16O5	
Molecular Weight	300.31 g/mol	
Chemical Name	3-(2-hydroxy-3,4- dimethoxyphenyl)-2H- chromen-7-ol	
Purity	≥98% or HPLC≥95% (as commercially available)	
Appearance	Solid Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Storage	Powder: -20°C for 2 years; In DMSO: 4°C for 2 weeks, -80°C for 6 months	[1]

Spectroscopic Data

Detailed spectroscopic data for **Odoriflavene**, including 1H-NMR, 13C-NMR, and mass spectrometry, are essential for its unambiguous identification and characterization. While the original isolation paper is not readily accessible, this section outlines the expected data based on its chemical structure and provides a general protocol for acquiring such data.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the two benzene rings, the protons of the chromene moiety, and the methoxy groups.
- ¹³C-NMR Spectroscopy: The carbon NMR spectrum will display signals for all 17 carbon atoms, including the aromatic carbons, the carbons of the heterocyclic ring, and the methoxy carbons.

Mass Spectrometry (MS)

The mass spectrum of **Odoriflavene** should exhibit a molecular ion peak corresponding to its molecular weight (300.31 g/mol). Fragmentation patterns would provide further structural information.

Biological Activities

Odoriflavene has been reported to exhibit antioxidant and cytotoxic activities. While specific quantitative data such as IC₅₀ values are not consistently available in the literature, the following sections detail these activities and provide protocols for their assessment.

Antioxidant Activity

Odoriflavene has demonstrated antioxidant properties and the ability to inhibit the decrease of glutathione levels in rat lenses induced by UV irradiation.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant capacity of **Odoriflavene**.

- Preparation of Reagents:
 - Prepare a stock solution of Odoriflavene in a suitable solvent (e.g., DMSO, ethanol).
 - Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.



- Ascorbic acid or Trolox can be used as a positive control.
- Assay Procedure:
 - In a 96-well plate, add various concentrations of the **Odoriflavene** solution.
 - Add the DPPH solution to each well.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Data Analysis:
 - The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Inhibition = [(A_control A_sample) / A_control] x 100 where A_control is the absorbance
 of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
 solution with the sample.
 - The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of **Odoriflavene**.

Cytotoxic Activity

Odoriflavene has shown cytotoxic activity against the human neuroblastoma cell line SH-SY5Y in vitro.

Experimental Protocol: MTT Assay for Cytotoxicity in SH-SY5Y Cells

- Cell Culture:
 - Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
- Assay Procedure:



- Seed the SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **Odoriflavene** (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.5%) for 24, 48, or 72 hours.
- After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Cell viability is expressed as a percentage of the control (vehicle-treated cells).
 - The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Potential Anti-inflammatory Activity

While there are no direct reports on the anti-inflammatory activity of **Odoriflavene**, other flavonoids isolated from Dalbergia odorifera have demonstrated inhibitory effects on nitric oxide (NO) production in RAW 264.7 macrophages. This suggests that **Odoriflavene** may also possess anti-inflammatory properties.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

- Cell Culture:
 - Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
- Assay Procedure:
 - Seed the cells in a 96-well plate and allow them to adhere.



- Pre-treat the cells with various concentrations of **Odoriflavene** for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 24 hours to induce NO production.
- Measurement of Nitrite:
 - After incubation, collect the cell culture supernatant.
 - Determine the nitrite concentration in the supernatant using the Griess reagent system.
 - Measure the absorbance at 540 nm.
- Data Analysis:
 - The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
 - The IC₅₀ value for NO inhibition can be determined from the dose-response curve.

Synthesis

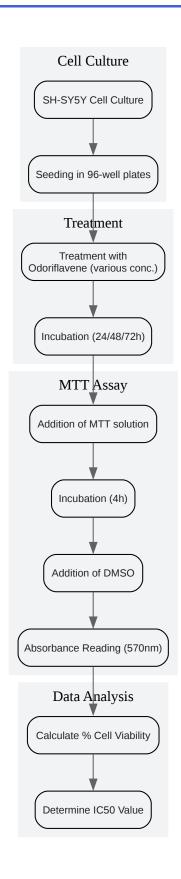
A specific, detailed synthesis protocol for **Odoriflavene** is not readily available in the literature. However, its structure suggests that it could be synthesized through established methods for flavonoid synthesis, potentially involving a key step of constructing the chromene ring system and introducing the substituted phenyl group. A plausible synthetic approach could involve the Baker-Venkataraman rearrangement or related strategies for flavone synthesis, followed by selective reduction and modification.

Signaling Pathways and Logical Relationships

Currently, there is no published research detailing the specific signaling pathways modulated by **Odoriflavene**. Given its cytotoxic and potential anti-inflammatory activities, it is plausible that **Odoriflavene** may interact with pathways involved in apoptosis, cell cycle regulation, and inflammatory responses.

Below are hypothetical diagrams representing potential experimental workflows and signaling pathways that could be investigated for **Odoriflavene**.

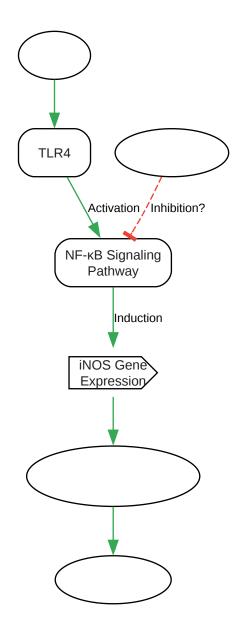




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Caption: Workflow for determining the cytotoxic activity of **Odoriflavene**.





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Caption: Hypothetical inhibition of the NF-kB pathway by **Odoriflavene**.

Conclusion and Future Directions

Odoriflavene, a natural isoflav-3-ene from Dalbergia odorifera, exhibits promising antioxidant and cytotoxic activities. This technical guide has summarized the currently available data and provided detailed experimental protocols to facilitate further research. Key areas for future investigation include:



- Quantitative Bioactivity Studies: Determining the precise IC₅₀ values for its cytotoxic and potential anti-inflammatory effects.
- Mechanism of Action Studies: Elucidating the specific signaling pathways through which
 Odoriflavene exerts its biological effects.
- Synthesis and Analogue Development: Establishing an efficient synthetic route to
 Odoriflavene to enable the generation of analogues with improved potency and selectivity.
- In Vivo Studies: Evaluating the efficacy and safety of Odoriflavene in relevant animal models.

Addressing these research gaps will be crucial in unlocking the full therapeutic potential of **Odoriflavene**.

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References

- 1. Neuroblastoma SH-SY5Y cytotoxicity, anti-amyloidogenic activity and cyclooxygenase inhibition of Lasianthus trichophlebus (Rubiaceae) PMC [pmc.ncbi.nlm.nih.gov]
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